molecular formula C10H21O3P B14385821 tert-Butyl cyclopentyl methyl phosphite CAS No. 88053-16-1

tert-Butyl cyclopentyl methyl phosphite

Cat. No.: B14385821
CAS No.: 88053-16-1
M. Wt: 220.25 g/mol
InChI Key: GKTVXEHODXDWND-UHFFFAOYSA-N
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Description

Tert-Butyl cyclopentyl methyl phosphite is an organophosphorus compound that features a phosphite group bonded to a tert-butyl, cyclopentyl, and methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl cyclopentyl methyl phosphite typically involves the reaction of cyclopentyl methyl phosphite with tert-butyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphite group. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or recrystallization to obtain the pure product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl cyclopentyl methyl phosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The tert-butyl, cyclopentyl, or methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphites depending on the reagents used.

Scientific Research Applications

Tert-Butyl cyclopentyl methyl phosphite has several applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl cyclopentyl methyl phosphite exerts its effects involves the interaction of the phosphite group with various molecular targets. In catalysis, the phosphite group coordinates with transition metals, forming complexes that facilitate the activation of substrates. In biological systems, the compound can interact with enzymes, altering their activity and providing insights into their mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Tert-Butyl methyl phosphite
  • Cyclopentyl methyl phosphite
  • Di-tert-butyl phosphite

Uniqueness

Tert-Butyl cyclopentyl methyl phosphite is unique due to the presence of both a cyclopentyl and a tert-butyl group, which imparts distinct steric and electronic properties. This makes it a versatile ligand in catalysis and a valuable compound in various research applications.

Properties

CAS No.

88053-16-1

Molecular Formula

C10H21O3P

Molecular Weight

220.25 g/mol

IUPAC Name

tert-butyl cyclopentyl methyl phosphite

InChI

InChI=1S/C10H21O3P/c1-10(2,3)13-14(11-4)12-9-7-5-6-8-9/h9H,5-8H2,1-4H3

InChI Key

GKTVXEHODXDWND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OP(OC)OC1CCCC1

Origin of Product

United States

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